molecular formula C9H12N2O B111003 2-amino-N-phenylpropanamide CAS No. 101961-58-4

2-amino-N-phenylpropanamide

Cat. No.: B111003
CAS No.: 101961-58-4
M. Wt: 164.2 g/mol
InChI Key: RUBYQYMLYZMHQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-phenylpropanamide: is an organic compound with the molecular formula C9H12N2O It is a derivative of propanamide, where an amino group and a phenyl group are attached to the propanamide backbone

Biochemical Analysis

Biochemical Properties

2-amino-N-phenylpropanamide has been found to interact with certain enzymes and proteins. For instance, it has been shown to exhibit inhibitory activity against Bcr-Abl and histone deacetylase (HDAC), two enzymes that play crucial roles in cellular processes . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby inhibiting their function .

Cellular Effects

In cellular assays, this compound has demonstrated potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, the compound binds to the active sites of Bcr-Abl and HDAC, inhibiting their function and leading to changes in cellular processes .

Temporal Effects in Laboratory Settings

While specific information on the temporal effects of this compound in laboratory settings is limited, it’s reasonable to infer that the compound’s effects may change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Given its inhibitory activity against certain enzymes, it’s plausible that the compound may interact with enzymes or cofactors in various metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-phenylpropanamide typically involves the reaction of 2-bromo-N-phenylpropanamide with ammonia or an ammonium salt . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-bromo-N-phenylpropanamide+NH3This compound+HBr\text{2-bromo-N-phenylpropanamide} + \text{NH}_3 \rightarrow \text{this compound} + \text{HBr} 2-bromo-N-phenylpropanamide+NH3​→this compound+HBr

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-amino-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding or derivatives.

    Reduction: The compound can be reduced to form .

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are commonly used.

    Substitution: Substitution reactions may involve or .

Major Products:

    Oxidation: Formation of or derivatives.

    Reduction: Formation of .

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-amino-N-phenylpropanamide has several applications in scientific research, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of amino derivatives with biological systems.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 2-amino-N-cyclohexylpropanamide
  • 2-amino-N-phenylacetamide
  • 2-amino-N-phenylbutanamide

Comparison:

  • 2-amino-N-phenylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
  • Compared to 2-amino-N-phenylacetamide , it has a longer carbon chain, which can affect its reactivity and interaction with biological targets.
  • 2-amino-N-cyclohexylpropanamide has a cyclohexyl group instead of a phenyl group, leading to different steric and electronic effects.

Properties

IUPAC Name

2-amino-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7(10)9(12)11-8-5-3-2-4-6-8/h2-7H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBYQYMLYZMHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-phenylpropanamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-phenylpropanamide
Reactant of Route 3
2-amino-N-phenylpropanamide
Reactant of Route 4
Reactant of Route 4
2-amino-N-phenylpropanamide
Reactant of Route 5
Reactant of Route 5
2-amino-N-phenylpropanamide
Reactant of Route 6
Reactant of Route 6
2-amino-N-phenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.